1-Benzyl-3-methylazetidin-3-ol
Description
1-Benzyl-3-methylazetidin-3-ol is an azetidine derivative featuring a benzyl group at the 1-position, a methyl group at the 3-position, and a hydroxyl group at the 3-position. Azetidines are four-membered nitrogen-containing heterocycles with increasing relevance in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-benzyl-3-methylazetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-11(13)8-12(9-11)7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 |
InChI Key |
AWOLYZYQXBLPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylazetidin-3-ol can be synthesized through several methods. One common approach involves the alkylation of azetidine derivatives. For instance, the reaction of 3-methylazetidin-3-ol with benzyl chloride in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Benzyl-3-methylazetidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among azetidine derivatives include:
- 1-Benzylazetidin-3-ol : Features a benzyl group (C₆H₅CH₂) at the 1-position and a hydroxyl group at the 3-position. The absence of a methyl group reduces steric hindrance compared to methyl-substituted analogs .
- 1-Benzhydryl-3-methylazetidin-3-ol hydrochloride : Incorporates both a benzhydryl group and a methyl substituent, with the hydrochloride salt improving solubility in aqueous media .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|
| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | Not reported | Polar solvents (e.g., methanol) | Benzyl, hydroxyl |
| 1-Benzhydrylazetidin-3-ol | C₁₆H₁₇NO | 239.31 | 106 | Chloroform, methanol | Benzhydryl, hydroxyl |
| 1-Benzhydryl-3-methylazetidin-3-ol hydrochloride | C₁₇H₁₉ClNO | 294.80 | Not reported | Water (moderate) | Benzhydryl, methyl, hydroxyl |
Reactivity and Functional Group Interactions
- Hydroxyl Group : The 3-hydroxyl group in 1-Benzylazetidin-3-ol and its analogs enables hydrogen bonding, influencing solubility and interactions in catalytic systems. For example, hydroxylated azetidines may act as directing groups in metal-catalyzed C–H functionalization reactions .
- Benzhydryl vs. Benzyl : The benzhydryl group’s bulkiness (vs. benzyl) may lower solubility in polar solvents but improve binding affinity in hydrophobic enzyme pockets .
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